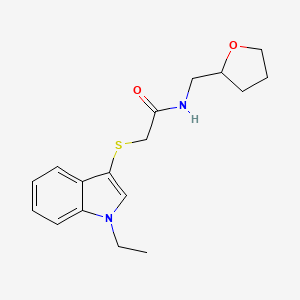

2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as ET-26-HCl, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.

Applications De Recherche Scientifique

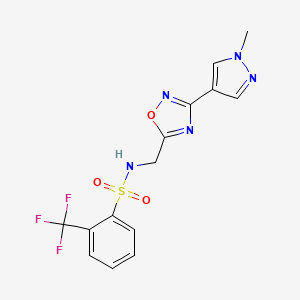

Novel Antiallergic Agents

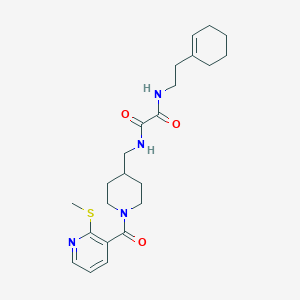

Research has led to the discovery of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides that serve as potent antiallergic compounds. These compounds have been synthesized through indolization and amidification processes. One particular amide, identified for its significant potency compared to astemizole, demonstrated notable inhibitory activity in IL-4 and IL-5 production tests, showcasing its potential as a novel antiallergic agent with impressive in vitro and in vivo efficacy (Menciu et al., 1999).

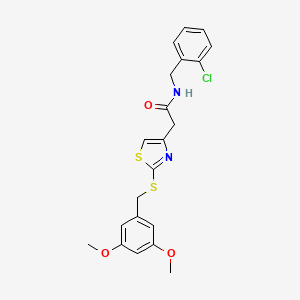

Synthetic Pathways for Heterocyclic Compounds

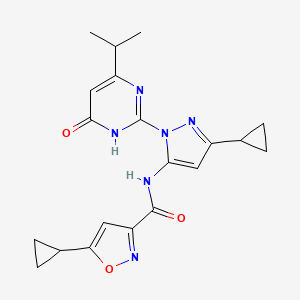

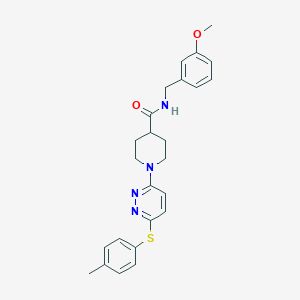

The compound serves as a precursor in the synthesis of diverse heterocyclic derivatives with potential biological applications. By reacting with various chemical reagents, it enables the synthesis of compounds featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. This versatility is crucial for developing new molecules with potential antitumor activities, highlighting the compound's role in expanding the arsenal of heterocyclic compounds for medical research (Shams et al., 2010).

Antioxidant Properties

Recent studies have synthesized novel derivatives of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide to assess their antioxidant activity. These efforts aim to develop compounds with enhanced antioxidant properties for potential therapeutic applications. Among the synthesized compounds, several exhibited significant activity, underscoring the chemical framework's capacity to yield potent antioxidants, which could be beneficial in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Enzymatic Cascade Processes

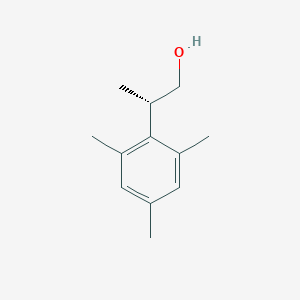

The compound is also explored in enzymatic cascade processes, demonstrating its utility in stereoselective syntheses. Such processes are instrumental in creating enantiopure 2-methyl-3-substituted tetrahydrofurans, crucial precursors for various bioactive molecules. The enzymatic methods offer a green alternative to traditional chemical syntheses, emphasizing the compound's role in sustainable and stereocontrolled synthetic strategies (Brenna et al., 2017).

Propriétés

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-2-19-11-16(14-7-3-4-8-15(14)19)22-12-17(20)18-10-13-6-5-9-21-13/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWYYLPYIUBAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-ethyl-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![Methyl 2-amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2913248.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)

![4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2913258.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)